4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Description

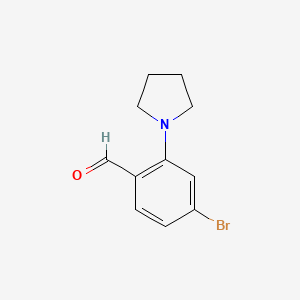

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCTORVMMDVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655674 | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887235-00-9 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to offer not just a procedural outline, but a deeper understanding of the reaction mechanism, experimental design, and the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde of significant interest in the development of novel therapeutics. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the pyrrolidinyl and benzaldehyde moieties are common pharmacophores. A robust and well-characterized synthetic route is therefore essential for its application in drug discovery pipelines.

The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This guide will focus on the reaction between 2-fluoro-4-bromobenzaldehyde and pyrrolidine, a common and efficient method for the preparation of 2-amino-substituted benzaldehydes.

The Synthetic Pathway: A Mechanistic Perspective

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2-fluoro-4-bromobenzaldehyde at the carbon atom bearing the fluorine atom. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group, which activates the ring towards nucleophilic attack.

The mechanism of SNAr reactions can be either a two-step addition-elimination process involving a Meisenheimer complex or a concerted process.[1][2] In the two-step mechanism, the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (the Meisenheimer complex).[3] The negative charge is delocalized by the electron-withdrawing groups. In the subsequent step, the leaving group (in this case, the fluoride ion) is eliminated, restoring the aromaticity of the ring.[3] Given the reactivity of the reactants, a concerted mechanism is also a possibility.[1]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.[4] Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |

| 2-Fluoro-4-bromobenzaldehyde | 135996-33-9 | 203.02 | Commercially Available | Starting material |

| Pyrrolidine | 123-75-1 | 71.12 | Commercially Available | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially Available | Base |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Commercially Available | Anhydrous grade recommended |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercially Available | For extraction |

| Brine (saturated NaCl solution) | N/A | N/A | Prepared in-house | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercially Available | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | Commercially Available | For column chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. To this solution, add potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Nucleophile Addition: Add pyrrolidine (1.1-1.5 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by several methods. Column chromatography on silica gel is a common and effective method.[5] An alternative method for purifying N-substituted aminobenzaldehydes involves an acid-base workup.[6]

Method 1: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis of the crude product.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Acid-Base Purification [6]

-

Suspend the crude product in an aqueous medium.

-

Acidify the suspension with an acid such as hydrochloric acid (HCl) to solubilize the aminobenzaldehyde product, leaving behind non-basic impurities.

-

Filter the mixture to remove any insoluble impurities.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the purified this compound.

-

Collect the precipitate by filtration, wash with water, and dry.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet between δ 9.5-10.5 ppm), the aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and the protons of the pyrrolidine ring. Based on analogous structures, the aromatic protons will exhibit distinct splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).[7]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (typically in the range of δ 185-195 ppm), signals for the aromatic carbons, and signals for the carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₁H₁₂BrNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Fluorobenzaldehyde: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8]

-

Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed or inhaled. It is corrosive and can cause severe skin burns and eye damage.[9]

-

Dimethyl Sulfoxide (DMSO): Can cause skin and eye irritation. It is readily absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[10]

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 2-fluoro-4-bromobenzaldehyde with pyrrolidine is a reliable and efficient method. This guide provides a comprehensive framework for its preparation, purification, and characterization. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize this important building block for their research and development endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]

- Comins, D. L., & Baevsky, M. F. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. East Carolina University.

- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.

-

ResearchGate. (2023). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-aminobenzaldehyde.

- Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[8][11]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036.

-

ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Retrieved from [Link]

-

National Institutes of Health. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its unique trifunctional molecular architecture—featuring an aldehyde, a brominated aromatic ring, and a tertiary amine—offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive analysis of its physicochemical properties, predicted spectroscopic characteristics, and potential synthetic and reactive pathways. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and comparative data from structurally analogous molecules to provide well-founded predictions and practical insights for researchers in the field.

Molecular Identity and Physicochemical Properties

This compound, with the CAS Number 887235-00-9, is a compound whose properties are dictated by the interplay of its constituent functional groups.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | Angene |

| Molecular Weight | 254.12 g/mol | Angene |

| CAS Number | 887235-00-9 | BLDpharm[1] |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)Br)C=O | - |

| InChIKey | UZVCTORVMMDVAN-UHFFFAOYSA-N | - |

Predicted Physicochemical Characteristics

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Appearance | Likely a yellow to brown solid. | The presence of the chromophoric benzaldehyde system, coupled with the auxochromic pyrrolidinyl group, is expected to impart color. Many substituted benzaldehydes are crystalline solids at room temperature. |

| Melting Point | Estimated in the range of 60-90 °C. | 4-Bromobenzaldehyde has a melting point of 58-60 °C. The introduction of the pyrrolidinyl group at the ortho position could either increase or decrease the melting point depending on its effect on the crystal lattice packing. |

| Boiling Point | Expected to be >250 °C (with potential decomposition). | The boiling point of 4-bromobenzaldehyde is 224-226 °C. The significantly larger pyrrolidinyl group will increase the molecular weight and intermolecular forces, thus raising the boiling point. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The molecule is largely nonpolar due to the aromatic ring and the pyrrolidinyl group. The polar aldehyde and the potential for hydrogen bonding with the nitrogen atom may afford slight solubility in polar aprotic solvents. |

| pKa (of the conjugate acid) | Estimated to be in the range of 3-5. | The basicity of the pyrrolidinyl nitrogen will be significantly reduced by the electron-withdrawing effects of the aromatic ring, the ortho-aldehyde group, and the para-bromo substituent. |

Spectroscopic Characterization: An Analytical Fingerprint

The structural elucidation of this compound can be definitively achieved through a combination of spectroscopic techniques. Below are the predicted spectral features, which are essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.8 and 10.2 ppm. This significant deshielding is characteristic of aldehyde protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, likely in the range of δ 6.8-7.8 ppm. The proton ortho to the bromine and meta to the aldehyde will be the most downfield, while the proton ortho to the pyrrolidinyl group will be the most upfield due to its electron-donating nature.

-

Pyrrolidinyl Protons: Two sets of multiplets are expected for the methylene protons of the pyrrolidine ring. The protons alpha to the nitrogen (N-CH₂) will likely appear between δ 3.2 and 3.6 ppm, while the beta protons (-CH₂-CH₂-) will be further upfield, around δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the pyrrolidinyl group will be significantly shielded (upfield), while the carbons bearing the bromo and aldehyde groups will be deshielded (downfield).

-

Pyrrolidinyl Carbons: Two signals are expected for the pyrrolidinyl carbons. The alpha-carbons (N-CH₂) will be in the range of δ 45-55 ppm, and the beta-carbons (-CH₂-CH₂-) will be around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretching (aliphatic - pyrrolidine) |

| ~2820 and ~2720 | Medium (often weak) | C-H stretching (aldehyde - Fermi doublet) |

| ~1700-1680 | Strong | C=O stretching (aromatic aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1350-1250 | Strong | C-N stretching (aromatic amine) |

| ~1100-1000 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide valuable information about the molecule's fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 253 (for ⁷⁹Br) and m/z 255 (for ⁸¹Br).

-

Key Fragmentation Pathways:

-

Loss of the aldehyde group (-CHO) to give fragments at m/z 224/226.

-

Loss of a bromine radical to give a fragment at m/z 174.

-

Cleavage of the pyrrolidine ring.

-

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound can be approached through several strategic pathways.

Proposed Synthetic Workflow

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 4-bromo-2-fluorobenzaldehyde, with pyrrolidine. This reaction is typically facilitated by a base in a polar aprotic solvent.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity Profile

The molecule's reactivity is characterized by the distinct chemical behaviors of its three functional components.

Caption: Reactivity map of this compound.

-

The Aldehyde Group: This is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, or conversion to an imine. It can also participate in various carbon-carbon bond-forming reactions.

-

The Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl groups). This is a powerful tool for building molecular complexity.

-

The Pyrrolidinyl Group: The tertiary amine is basic and can be protonated to form salts. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the ring is already substituted.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of its constituent functional groups and related compounds.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Potential Hazards:

-

Skin and Eye Irritation: Aromatic aldehydes and amines can be irritating to the skin and eyes.

-

Respiratory Irritation: Avoid inhalation of dust or vapors.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and direct sunlight.

Conclusion

This compound represents a molecule with considerable potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its known and predicted physicochemical and spectroscopic properties. The outlined synthetic strategies and reactivity profile offer a solid foundation for its use in the laboratory. As with any compound for which limited experimental data exists, researchers are encouraged to perform thorough characterization and exercise appropriate caution during its handling and use.

References

-

Angene Chemical. 4-Bromo-2-(pyrrolidin-1-yl);benzaldehyde.

-

BLDpharm. 887235-00-9 | this compound.

-

AD Pharmachem. 4-Bromo Benzaldehyde Intermediate Supplier.

-

PubChem. 4-Bromobenzaldehyde.

Sources

An In-depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a pyrrolidine moiety, makes it a versatile scaffold for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, its physicochemical properties, and its applications in the field of drug discovery, with a particular focus on the development of kinase inhibitors.

Chemical Identity and Structure

-

Molecular Formula: C₁₁H₁₂BrNO

-

Molecular Weight: 254.12 g/mol [1]

-

IUPAC Name: this compound

-

SMILES: O=Cc1cc(Br)ccc1N1CCCC1[1]

The structure of this compound consists of a benzene ring substituted with a bromine atom at the 4-position, a pyrrolidine ring attached via a nitrogen atom at the 2-position, and an aldehyde group at the 1-position. The ortho-positioning of the bulky pyrrolidine group to the aldehyde functionality can influence the latter's reactivity and conformational preference.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available starting material, 4-bromo-2-fluorobenzaldehyde, and reacts it with pyrrolidine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent aldehyde group and the bromine atom in the para position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for SNAr reactions involving fluoro-aromatic compounds and amines.[3][4]

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF or DMSO.

-

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the slow addition of pyrrolidine (1.2 eq). The potassium carbonate acts as a base to neutralize the hydrofluoric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF/DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the SNAr reaction by solvating the potassium carbonate and promoting the nucleophilic attack.

-

Base: Potassium carbonate is a sufficiently strong base to trap the HF byproduct without causing unwanted side reactions with the aldehyde functionality.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. The predicted spectroscopic data is based on the analysis of structurally similar compounds.[5][6][7]

| Property | Value |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not readily available, but expected to be higher than 4-bromo-2-fluorobenzaldehyde (58-62 °C)[8] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| ¹H NMR (predicted) | Signals for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, 7.0-7.8 ppm), and pyrrolidine protons (multiplets, 1.8-3.5 ppm). |

| ¹³C NMR (predicted) | Signals for the aldehyde carbon (~190 ppm), aromatic carbons (110-160 ppm), and pyrrolidine carbons (25-50 ppm). |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 253 and 255 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Consequently, the development of small molecule kinase inhibitors is a major focus in modern drug discovery. The this compound scaffold can be elaborated into various kinase inhibitor frameworks.

Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic workflow for kinase inhibitors.

The aldehyde group can undergo condensation reactions with various active methylene compounds to initiate the formation of heterocyclic rings such as pyridines or pyrimidines. The bromine atom serves as a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or heteroaryl moieties to explore the structure-activity relationship (SAR) and optimize the binding affinity and selectivity of the inhibitor for the target kinase.

The Role of the Pyrrolidine Moiety

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs.[11][12] Its inclusion in a molecule can:

-

Increase solubility: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

-

Provide a key interaction point: The nitrogen can act as a hydrogen bond acceptor, interacting with the target protein.

-

Introduce conformational rigidity: The cyclic nature of the pyrrolidine ring can restrict the conformation of the molecule, leading to a more favorable binding entropy.

-

Serve as a vector for further functionalization: The pyrrolidine ring itself can be substituted to further probe the binding pocket of the target enzyme.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly in the development of kinase inhibitors. The synthetic route via nucleophilic aromatic substitution is a practical and scalable method for its preparation. As the demand for novel and effective therapeutics continues to grow, the utility of such well-designed chemical scaffolds will undoubtedly increase, making this compound a key intermediate for medicinal chemists.

References

-

2a biotech. This compound. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

-

NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

-

Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Supporting Information. [Link]

- Google Patents. A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

PubChem. 4-Bromo-2-fluorobenzaldehyde. [Link]

-

PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

-

ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

European Journal of Medicinal Chemistry. [Link]

-

Frontiers. On the part that NMR should play in mass spectrometry metabolomics in natural products studies. [Link]

-

Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. PubMed. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. As a key intermediate in various synthetic pathways, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and organic synthesis. This document synthesizes predicted spectral data based on established principles of NMR spectroscopy and empirical data from analogous structures. It offers an in-depth interpretation of the chemical shifts, coupling constants, and multiplicities for each nucleus, explaining the underlying electronic and structural factors. Furthermore, this guide outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar compounds, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—a bromine atom, a pyrrolidine ring, and an aldehyde—on the benzene scaffold provides multiple points for molecular elaboration, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. The pyrrolidine moiety, in particular, is a common feature in many pharmaceuticals, often contributing to improved solubility and receptor binding affinity[1].

Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and characterization in reaction mixtures and as a final product.

Molecular Structure:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | 1H |

| H-6 | 7.6 - 7.8 | Doublet (d) | ~8.0 | 1H |

| H-5 | 7.3 - 7.5 | Doublet of doublets (dd) | ~8.0, ~2.0 | 1H |

| H-3 | 7.0 - 7.2 | Doublet (d) | ~2.0 | 1H |

| N-CH₂ (Pyrrolidine) | 3.3 - 3.6 | Triplet (t) | ~6.5 | 4H |

| CH₂ (Pyrrolidine) | 1.9 - 2.2 | Multiplet (m) | - | 4H |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (9.8 - 10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. It is expected to appear as a sharp singlet far downfield.[2]

-

Aromatic Protons (7.0 - 7.8 ppm): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.[3]

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating pyrrolidinyl group and meta to the aldehyde group, and will be the most upfield of the aromatic protons. It will appear as a doublet due to meta-coupling with H-5.

-

-

Pyrrolidine Protons (1.9 - 3.6 ppm): The pyrrolidine ring protons will show two distinct sets of signals.

-

N-CH₂ (3.3 - 3.6 ppm): The four protons on the carbons directly attached to the nitrogen atom will be deshielded and are expected to appear as a triplet.

-

CH₂ (1.9 - 2.2 ppm): The four protons on the other two carbons of the pyrrolidine ring will be more shielded and will likely appear as a multiplet due to complex coupling.

-

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, grounded in fundamental NMR principles and comparative analysis with related structures, offer a robust framework for the structural verification of this important synthetic intermediate. Adherence to the outlined experimental protocols will enable researchers to acquire high-quality, reliable NMR data, ensuring the scientific integrity of their work in the fields of organic synthesis and drug development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry. [Link]

-

LibreTexts Chemistry. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

-

AIST. (n.d.). SDBS (Spectral Database for Organic Compounds). [Link]

-

PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]

-

The Royal Society of Chemistry. (2018). Electronic Supplementary Information for "Facile Access to α-Aryl Substituted Pyrrolidines". [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for "Synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure". [Link]

-

Journal of Organic Chemistry. (2014). Supporting Information for "Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities". [Link]

-

MDPI. (2017). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

A Guide to the Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Key Intermediate in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffolding

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, identified by its CAS Number 887235-00-9, is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group, a bromine atom for further functionalization (e.g., via cross-coupling reactions), and a pyrrolidine moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The pyrrolidine ring, a common motif in bioactive compounds, can enhance solubility, modulate basicity, and provide crucial interactions with biological targets.[3] This guide provides a comprehensive overview of the logical synthesis of this compound, focusing on the underlying chemical principles and providing a detailed experimental protocol.

While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis can be logically deduced from established and well-documented chemical transformations. The most plausible and efficient synthetic route involves a two-step process: the preparation of a key intermediate, 2-fluoro-4-bromobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.

The Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is predicated on the strategic installation of its constituent functional groups. The overall transformation is depicted below:

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-bromobenzaldehyde

The initial and critical step is the synthesis of 2-fluoro-4-bromobenzaldehyde. The presence of the fluorine atom is strategic; it serves as a good leaving group in the subsequent nucleophilic aromatic substitution step, activated by the electron-withdrawing aldehyde group in the ortho position.

Several methods for the synthesis of 2-fluoro-4-bromobenzaldehyde have been reported, primarily in the patent literature. A common and effective method involves the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene, followed by formylation.[4][5] This approach offers high regioselectivity, as the bromine atom ortho to the fluorine is more sterically hindered, leading to preferential metalation at the para position.

The mechanism involves the reaction of 1,4-dibromo-2-fluorobenzene with a strong base, such as a Grignard reagent or an organolithium compound, to selectively replace one of the bromine atoms with a metal. This organometallic intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[5]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

With the 2-fluoro-4-bromobenzaldehyde intermediate in hand, the final step is the introduction of the pyrrolidine ring via a nucleophilic aromatic substitution reaction. The fluorine atom, activated by the ortho-aldehyde group, is readily displaced by the nucleophilic secondary amine, pyrrolidine. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct and to facilitate the reaction.

The general mechanism for this SNAr reaction is as follows:

Caption: Generalized mechanism for the SNAr reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of related compounds and represent a practical approach to the preparation of this compound.

Synthesis of 2-Fluoro-4-bromobenzaldehyde

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Isopropylmagnesium chloride

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Heptane

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1,4-dibromo-2-fluorobenzene in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Isopropylmagnesium chloride is added dropwise to the solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 1-2 hours at this temperature to ensure complete metal-halogen exchange.

-

Anhydrous DMF is then added slowly to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of 1M hydrochloric acid.

-

The aqueous layer is extracted with heptane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization from heptane to yield 2-fluoro-4-bromobenzaldehyde.[5]

Synthesis of this compound

Materials:

-

2-Fluoro-4-bromobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-4-bromobenzaldehyde in DMSO or DMF, add potassium carbonate and pyrrolidine.

-

The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Step |

| 2-Fluoro-4-bromobenzaldehyde | C₇H₄BrFO | 203.01 | 57848-46-1 | Metal-halogen exchange & formylation |

| This compound | C₁₁H₁₂BrNO | 254.12 | 887235-00-9 | Nucleophilic aromatic substitution |

Conclusion

The synthesis of this compound is a straightforward yet elegant process that utilizes fundamental reactions in organic chemistry. By understanding the principles of metal-halogen exchange and nucleophilic aromatic substitution, researchers can efficiently access this valuable intermediate. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound, paving the way for its application in the development of novel therapeutics and other advanced materials.

References

A comprehensive list of references is provided below for further reading and verification.

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. Available at: [Link]

-

2a biotech. Products - this compound. Available at: [Link]

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available at: [Link]

-

ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. Available at: [Link]

-

UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available at: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Matrix Fine Chemicals. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2. Available at: [Link]

-

PubMed. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Available at: [Link]

-

NIST. Benzaldehyde, 4-bromo-. Available at: [Link]

- Google Patents. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

-

Cheméo. 2-Fluoro-4-bromobenzaldehyde. Available at: [Link]

-

PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. Available at: [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available at: [Link]

-

Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Available at: [Link]

-

PubMed. 1-(4-Bromo-benzo-yl)-2-phenyl-pyrrolidine-2-carboxamide. Available at: [Link]

Sources

- 1. 887235-00-9|this compound|BLD Pharm [bldpharm.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its unique trifunctional structure, featuring a reactive aldehyde group, a versatile aryl bromide, and a pharmacologically significant pyrrolidine moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into a molecule.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of additional molecular complexity. The aldehyde functionality serves as a key precursor for the formation of imines, Schiff bases, and other functionalities integral to the structure of many therapeutic agents.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, reactivity, and its emerging applications as a building block in the design and development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 887235-00-9 | |

| Molecular Formula | C₁₁H₁₂BrNO | |

| Molecular Weight | 254.12 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 4-bromo-2-fluorobenzaldehyde as the starting material. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is highly activated towards displacement by nucleophiles.

A detailed, step-by-step experimental protocol is outlined below:

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO and DMF are chosen because they can dissolve the reactants and effectively solvate the potassium cation of the base, thereby increasing the nucleophilicity of the pyrrolidine.

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the aromatic ring.

-

Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction. The electron-withdrawing effect of the aldehyde group facilitates the reaction, but elevated temperatures are typically required for a reasonable reaction rate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublets of doublets in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the aldehyde and pyrrolidine groups will likely be the most upfield, while the proton ortho to the bromine will be further downfield.

-

Pyrrolidine Protons: The protons of the pyrrolidine ring will appear as two multiplets in the aliphatic region (δ 1.8-3.5 ppm). The protons adjacent to the nitrogen atom will be more deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted):

-

Aldehyde Carbonyl Carbon: A signal in the downfield region, around δ 190 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the pyrrolidine group will be significantly upfield compared to the others.

-

Pyrrolidine Carbons: Two signals are expected in the aliphatic region, corresponding to the two sets of non-equivalent carbons in the pyrrolidine ring.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1342-1266 cm⁻¹.

-

C-Br Stretch: A characteristic absorption in the fingerprint region.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups. This trifunctional nature makes it a versatile building block for the synthesis of more complex molecules.

1. Reactions of the Aldehyde Group:

The aldehyde functionality can undergo a wide range of classical organic reactions, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Reaction: To form alkenes.

-

Grignard and Organolithium Reactions: To form secondary alcohols.

-

Condensation Reactions: With amines to form imines and Schiff bases, which are important pharmacophores in their own right.

2. Reactions of the Aryl Bromide: Cross-Coupling Reactions:

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a widely used method to introduce new aryl or alkyl groups.

Caption: Suzuki-Miyaura coupling of this compound.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of various nitrogen-containing heterocyclic compounds and aniline derivatives.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of novel bioactive molecules. The pyrrolidine moiety is a well-established pharmacophore found in a wide range of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active drugs.[1]

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its potential as a key intermediate is significant. The ability to readily modify both the aldehyde and the aryl bromide functionalities allows for the rapid generation of libraries of diverse compounds for biological screening.

Potential Therapeutic Targets:

Derivatives of this compound are being investigated as potential inhibitors of various enzymes and receptors, including:

-

Kinase Inhibitors: The scaffold can be elaborated to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

-

G-Protein Coupled Receptor (GPCR) Ligands: The introduction of diverse substituents via cross-coupling reactions can lead to the discovery of novel ligands for GPCRs, a large family of receptors involved in a multitude of physiological processes.

-

Antimicrobial Agents: The pyrrolidine ring is present in several natural and synthetic antimicrobial agents. New derivatives can be synthesized and screened for their activity against various pathogens.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a powerful platform for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of such well-designed chemical intermediates is paramount. The strategic application of this compound in synthetic campaigns will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

-

PubChem. 4-(1-Pyrrolidinyl)benzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. A kind of preparation method of 4-bromo-2-methoxy-benzaldehyde. CN103025696B.

- Google Patents. A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. CN117142931A.

-

NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Tighineanu, E., et al. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(15), 4935. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry (Vol. 140, pp. 1-74). Academic Press. [Link]

- Google Patents. A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. CN109809977A.

-

Le, T. H., et al. (2016). An Update on the Synthesis of Pyrrolo[2][4]benzodiazepines. Molecules, 21(2), 154. [Link]

-

Nguyen, T. T., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2366-2375. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. Bioinorganic Chemistry and Applications, 2012, 892531. [Link]

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

ResearchGate. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

-

Kim, J. S., et al. (2014). New Pyrimidinone-Fused 1,4-Naphthoquinone Derivatives Inhibit the Growth of Drug Resistant Oral Bacteria. PLoS ONE, 9(6), e99669. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic analysis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is a key heterocyclic building block, valued for its trifunctional nature: an electrophilic aldehyde, a nucleophilic pyrrolidine, and a bromine atom amenable to cross-coupling reactions. This guide provides a comprehensive spectroscopic blueprint of this molecule, offering researchers a foundational dataset for structural verification, purity assessment, and reaction monitoring.

Our approach moves beyond a simple recitation of data. We will dissect the molecule's structure to predict its spectroscopic behavior, detail robust experimental protocols for data acquisition, and interpret the resulting spectra with a focus on the underlying chemical principles. This document serves as both a reference and a practical guide for scientists engaged in the synthesis and application of complex aromatic intermediates.

Part 1: Molecular Structure & Predicted Spectroscopic Signatures

To interpret complex spectra, we must first understand the molecule's constituent parts and how they influence one another electronically and spatially.

Caption: Key functional groups of this compound.

The molecule's spectroscopy is a direct consequence of the interplay between these groups. The electron-donating pyrrolidine ring and the electron-withdrawing aldehyde group create a polarized aromatic system, influencing the chemical shifts of the ring protons and carbons. Conjugation between the ring, the nitrogen lone pair, and the carbonyl group will lower the frequency of the C=O stretching vibration in the infrared (IR) spectrum.[1][2] Finally, the presence of bromine is definitively confirmed by its unique isotopic signature in mass spectrometry.[3]

Part 2: Experimental Methodologies

The integrity of spectroscopic data is contingent upon meticulous sample preparation and standardized instrument operation. The following protocols represent best practices for acquiring high-quality data for this class of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A 30° pulse width with a relaxation delay of 2 seconds is recommended. Co-add at least 16 scans to ensure a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a greater number of scans (≥1024) are necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive information about the functional groups present in the molecule by measuring the absorption of infrared radiation by molecular vibrations.

Experimental Protocol:

-

Sample Preparation (ATR): The most straightforward method is Attenuated Total Reflectance (ATR). Place a small, solvent-free sample of the solid compound directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure firm contact using the pressure clamp.

-

Instrumentation: Use a modern FT-IR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000–650 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source for detailed fragmentation analysis. EI is a hard ionization technique that provides a reproducible "molecular fingerprint".[4]

-

Data Acquisition:

-

Introduce the sample into the ion source (a direct insertion probe or GC inlet can be used).

-

Use a standard electron energy of 70 eV to induce ionization and fragmentation.[4]

-

Scan a mass-to-charge (m/z) range from approximately 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Part 3: Data Interpretation & Structural Assignment

This section synthesizes the predicted behavior with experimental data, providing a definitive spectroscopic profile. While a public, fully assigned spectrum for this specific molecule is not available, the following data is expertly predicted based on extensive spectral databases and the known effects of the constituent functional groups.

¹H NMR Spectroscopy (Predicted, in CDCl₃)

The proton NMR spectrum is the most informative for confirming the substitution pattern of the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | s (singlet) | 1H | Aldehyde (H-C=O) | The aldehyde proton is highly deshielded by the electronegative oxygen atom and exists in an anisotropic field, placing it far downfield.[5] |

| ~7.65 | d (doublet) | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It is split only by H-5. |

| ~6.80 | dd (d of d) | 1H | Aromatic (H-5) | This proton is split by both H-6 and H-3. It is shifted upfield relative to H-6 due to its meta position to the aldehyde and para position to the donating pyrrolidine. |

| ~6.75 | d (doublet) | 1H | Aromatic (H-3) | This proton is ortho to the strongly electron-donating pyrrolidine nitrogen, causing a significant upfield shift. It is split only by H-5. |

| ~3.40 | t (triplet) | 4H | Pyrrolidine (α-CH₂) | These protons are adjacent to the nitrogen atom, which deshields them. |

| ~2.05 | m (multiplet) | 4H | Pyrrolidine (β-CH₂) | These protons are further from the nitrogen and are in a typical aliphatic region.[6][7] |

¹³C NMR Spectroscopy (Predicted, in CDCl₃)

The ¹³C spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190.5 | Aldehyde (C=O) | The carbonyl carbon is characteristically found in this highly deshielded region. |

| ~155.0 | Aromatic (C-2) | This carbon is directly attached to the electron-donating nitrogen of the pyrrolidine, causing a strong downfield shift. This is a quaternary carbon. |

| ~138.0 | Aromatic (C-6) | This carbon is adjacent to the aldehyde group. |

| ~135.5 | Aromatic (C-1) | This is the quaternary carbon to which the aldehyde group is attached. |

| ~122.0 | Aromatic (C-4) | The carbon bearing the bromine atom (C-Br) is shifted downfield, but less so than the carbon attached to nitrogen. This is a quaternary carbon. |

| ~118.0 | Aromatic (C-5) | Aromatic CH carbon. |

| ~115.5 | Aromatic (C-3) | This carbon is ortho to the electron-donating nitrogen, which causes a notable shielding effect (upfield shift). |

| ~52.5 | Pyrrolidine (α-C) | The carbons directly bonded to the nitrogen are deshielded.[8] |

| ~26.0 | Pyrrolidine (β-C) | The carbons beta to the nitrogen appear in the typical aliphatic region.[8] |

FT-IR Spectroscopy

The IR spectrum provides a rapid confirmation of the key functional groups.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2850 & ~2750 | Weak | Aldehydic C-H Stretch | This pair of bands, known as a Fermi doublet, is a hallmark of the aldehyde functional group and is crucial for distinguishing it from a ketone.[9][10] |

| ~1685 | Strong | Carbonyl (C=O) Stretch | The frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring and the electron-donating effect of the pyrrolidine group, which weakens the C=O double bond.[1][2] |

| ~1590 & ~1470 | Medium | Aromatic C=C Stretch | These absorptions are characteristic of the benzene ring itself. |

| ~1350 | Medium | Aromatic C-N Stretch | This absorption arises from the stretching of the bond between the aromatic ring and the pyrrolidine nitrogen. |

| ~820 | Strong | C-H Out-of-Plane Bend | The position of this strong band in the "fingerprint region" is often diagnostic of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is expected in this area. |

| ~1050 | Medium | C-Br Stretch | The absorption for the carbon-bromine bond typically appears in this region of the fingerprint zone. |

Mass Spectrometry (EI-MS)

The mass spectrum confirms the molecular weight and the presence of bromine, while the fragmentation pattern supports the overall structure.

Key Observations:

-

Molecular Ion (M⁺): A prominent pair of peaks will be observed at m/z 253 and m/z 255 .

-

Isotopic Signature: The relative intensity of the m/z 253 (containing ⁷⁹Br) and m/z 255 (containing ⁸¹Br) peaks will be approximately 1:1 . This is the definitive signature for a molecule containing one bromine atom.[3][11]

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic profile of this compound is a unique fingerprint derived from its distinct structural features. The ¹H NMR spectrum confirms the 1,2,4-substitution pattern, the ¹³C NMR accounts for all carbon environments, the FT-IR spectrum verifies the presence of aldehyde and amine functionalities, and mass spectrometry provides an unambiguous confirmation of the molecular weight and the elemental composition, particularly the bromine atom. This comprehensive guide equips researchers with the necessary framework to confidently identify, assess, and utilize this versatile chemical intermediate in their synthetic endeavors.

References

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry, 10th Edition. Pearson. (General reference for IR spectroscopy of aldehydes).

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals